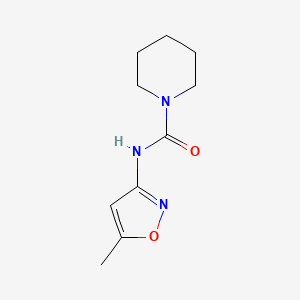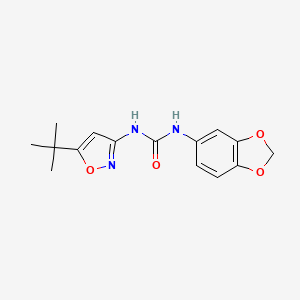![molecular formula C18H20N6O B5361792 4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5361792.png)
4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide, commonly known as MPPEB, is a synthetic compound that has been widely studied for its potential use in scientific research. MPPEB belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Aplicaciones Científicas De Investigación
MPPEB has been studied for its potential use in a variety of scientific research applications, including as a tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a large family of cell surface receptors that play a key role in signal transduction pathways, and are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. MPPEB has been shown to selectively block the activity of certain GPCRs, making it a useful tool for studying their function.
Mecanismo De Acción
The mechanism of action of MPPEB involves its ability to selectively block the activity of certain GPCRs, specifically the adenosine A1 receptor and the dopamine D1 receptor. By blocking these receptors, MPPEB can modulate the activity of downstream signaling pathways, leading to a range of biological effects.
Biochemical and Physiological Effects:
MPPEB has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects. In addition, MPPEB has been shown to have potential anticancer effects, by inhibiting the growth and proliferation of cancer cells. MPPEB has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease, by modulating the activity of dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPPEB in lab experiments is its selectivity for certain GPCRs, which allows for precise modulation of downstream signaling pathways. In addition, MPPEB has been shown to have good stability and solubility, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using MPPEB is its potential off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for MPPEB research, including further studies on its potential use in treating neurodegenerative diseases, such as Parkinson's disease. In addition, MPPEB may have potential applications in the treatment of other diseases, such as cancer and chronic pain. Further studies are needed to fully understand the mechanism of action of MPPEB, and to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of MPPEB involves several steps, starting with the reaction of 4-methylbenzoyl chloride with ethylenediamine to form 4-methyl-N-(2-aminoethyl)benzamide. This intermediate is then reacted with 6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinamine to form the final product, MPPEB. The synthesis of MPPEB has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Propiedades
IUPAC Name |
4-methyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-3-5-15(6-4-13)18(25)20-9-8-19-16-11-17(22-12-21-16)24-10-7-14(2)23-24/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHPBRTUIOEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5361710.png)
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5361712.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5361723.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5361737.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5361744.png)
![(1R*,3s,6r,8S*)-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5361748.png)

![methyl 2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361767.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5361772.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361784.png)
![4,5-dimethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide hydrochloride](/img/structure/B5361787.png)
![3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5361805.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5361811.png)
